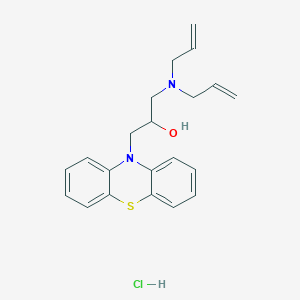

1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Applications De Recherche Scientifique

Antimicrobial Activity

1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride and its derivatives have been explored for antimicrobial activity. A study by Bansode, Dongre, and Dongre (2009) synthesized a series of compounds using the phenothiazine framework, showing significant antimicrobial properties (Bansode, Dongre, & Dongre, 2009).

Anticancer Potential

This compound has also been studied for its anticancer properties. Ahmed et al. (2018) synthesized various phenothiazine derivatives, which demonstrated high activity against breast cancer cell lines (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).

Neuroprotective Agents

In the context of neuroprotection, González-Muñoz et al. (2011) reported that N-acylaminophenothiazines, derived from phenothiazine, exhibited neuroprotective properties and were effective against damage caused by free radicals (González-Muñoz et al., 2011).

Antipsychotic Investigation

The antipsychotic potential of phenothiazine derivatives has been explored as well. Gopi, Sastry, and Dhanaraju (2017) investigated novel derivatives for their antipsychotic activity, finding significant results in specific compounds (Gopi, Sastry, & Dhanaraju, 2017).

Structural and Spectroscopic Studies

Theoretical and experimental analyses of phenothiazine derivatives have been conducted to understand their molecular structure and behavior. For instance, Moeinpour and Khojastehnezhad (2015) used density functional theory to study the regiochemistry of these compounds (Moeinpour & Khojastehnezhad, 2015).

Antimicrobial and Antifungal Properties

Another study by Gopi, Sastry, and Dhanaraju (2017) synthesized azo dye/Schiff base derivatives of phenothiazine, revealing promising antimicrobial and antifungal activities (Gopi, Sastry, & Dhanaraju, 2017).

Exploration in Photophysics

Davies, Navaratnam, and Phillips (1976) explored the photochemistry of chlorpromazine, a phenothiazine derivative, highlighting its behavior in specific solutions (Davies, Navaratnam, & Phillips, 1976).

Pharmaceutical Importance

Phenothiazine derivatives have been synthesized for various pharmaceutical applications. Sharma et al. (2012) developed N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamides with antibacterial, antifungal, and antitubercular properties (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Biomolecular Interactions

Al-Otaibi et al. (2022) conducted theoretical analyses of phenothiazine derivatives, focusing on their interactions with gold and water molecules, and potential applications as drugs for SARS-CoV-2 (Al-Otaibi et al., 2022).

Propriétés

IUPAC Name |

1-[bis(prop-2-enyl)amino]-3-phenothiazin-10-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS.ClH/c1-3-13-22(14-4-2)15-17(24)16-23-18-9-5-7-11-20(18)25-21-12-8-6-10-19(21)23;/h3-12,17,24H,1-2,13-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRIEJNVUISGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({2-[(4-Methylphenyl)sulfonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2466555.png)

![N-(2,3-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2466561.png)

![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2466572.png)